molecular formula C6H11BN2O2 B13465340 (3-Isopropyl-1H-pyrazol-4-yl)boronic acid

(3-Isopropyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13465340
M. Wt: 153.98 g/mol
InChI Key: GFHFHPFYOUJJTI-UHFFFAOYSA-N
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Description

(3-Isopropyl-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that features a pyrazole ring substituted with an isopropyl group at the 3-position and a boronic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, to form the pyrazole ring. The isopropyl group can be introduced via alkylation reactions. The boronic acid group is then introduced through borylation reactions, often using boronic esters or boron reagents under mild conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: (3-Isopropyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (3-Isopropyl-1H-pyrazol-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is used to synthesize various bioactive molecules, including enzyme inhibitors and receptor modulators .

Industry: The compound finds applications in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (3-Isopropyl-1H-pyrazol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Uniqueness: (3-Isopropyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of the isopropyl group at the 3-position enhances its steric and electronic characteristics, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C6H11BN2O2

Molecular Weight

153.98 g/mol

IUPAC Name

(5-propan-2-yl-1H-pyrazol-4-yl)boronic acid

InChI

InChI=1S/C6H11BN2O2/c1-4(2)6-5(7(10)11)3-8-9-6/h3-4,10-11H,1-2H3,(H,8,9)

InChI Key

GFHFHPFYOUJJTI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(NN=C1)C(C)C)(O)O

Origin of Product

United States

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